molecular formula C15H7F4N5S B11046350 6-[2-Fluoro-3-(trifluoromethyl)phenyl]-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[2-Fluoro-3-(trifluoromethyl)phenyl]-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11046350
M. Wt: 365.3 g/mol
InChI Key: ZOVCQKLLQSPHGS-UHFFFAOYSA-N
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Description

6-[2-Fluoro-3-(trifluoromethyl)phenyl]-3-(3-pyridyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazoles and thiadiazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs. The presence of fluorine atoms in the structure enhances the compound’s metabolic stability and bioavailability, making it a valuable candidate for pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-fluoro-3-(trifluoromethyl)phenyl]-3-(3-pyridyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-fluoro-3-(trifluoromethyl)benzaldehyde with 3-aminopyridine in the presence of a suitable catalyst. The reaction mixture is then subjected to cyclization using a dehydrating agent such as phosphorus oxychloride (POCl3) to form the triazolo-thiadiazole ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

6-[2-Fluoro-3-(trifluoromethyl)phenyl]-3-(3-pyridyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in acetic acid (CH3COOH) at room temperature.

    Reduction: Sodium borohydride (NaBH4) in methanol (CH3OH) at 0°C.

    Substitution: Sodium methoxide (NaOCH3) in dimethyl sulfoxide (DMSO) at elevated temperatures.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced triazolo-thiadiazole derivatives.

    Substitution: Formation of substituted triazolo-thiadiazole derivatives with various functional groups.

Scientific Research Applications

6-[2-Fluoro-3-(trifluoromethyl)phenyl]-3-(3-pyridyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-[2-fluoro-3-(trifluoromethyl)phenyl]-3-(3-pyridyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby exerting its biological effects. Additionally, the presence of fluorine atoms enhances its binding affinity and selectivity towards certain targets, making it a potent bioactive molecule .

Comparison with Similar Compounds

Similar Compounds

  • 6-(Phenoxymethyl)-3-(pyridin-4-yl)-[1,2,4]triazolo[1,3,4]-substituted thiadiazole
  • 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine derivatives

Uniqueness

6-[2-Fluoro-3-(trifluoromethyl)phenyl]-3-(3-pyridyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to the presence of both fluorine and trifluoromethyl groups, which enhance its metabolic stability and bioavailability. This makes it a valuable compound for pharmaceutical applications compared to other similar compounds .

Properties

Molecular Formula

C15H7F4N5S

Molecular Weight

365.3 g/mol

IUPAC Name

6-[2-fluoro-3-(trifluoromethyl)phenyl]-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H7F4N5S/c16-11-9(4-1-5-10(11)15(17,18)19)13-23-24-12(21-22-14(24)25-13)8-3-2-6-20-7-8/h1-7H

InChI Key

ZOVCQKLLQSPHGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)F)C2=NN3C(=NN=C3S2)C4=CN=CC=C4

Origin of Product

United States

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